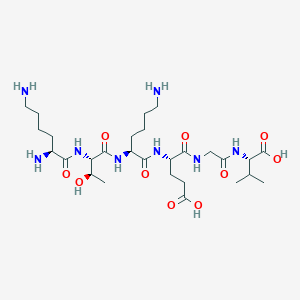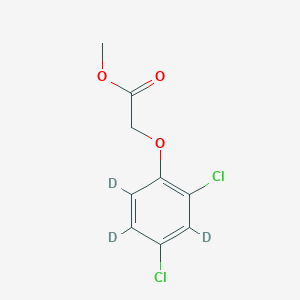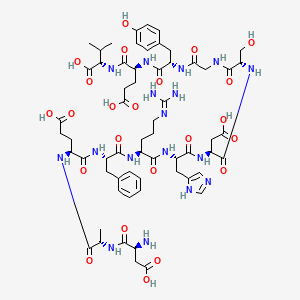
Amyloid |A-Protein (1-12)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amyloid A-Protein (1-12) is a peptide fragment derived from the larger Amyloid A-Protein, which is associated with amyloid fibril formation. Amyloid fibrils are insoluble protein aggregates that are linked to various diseases, including Alzheimer’s disease and systemic amyloidosis. The Amyloid A-Protein (1-12) fragment is particularly significant in research due to its role in the early stages of amyloid fibril formation and its potential implications in understanding disease mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amyloid A-Protein (1-12) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Amyloid A-Protein (1-12) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Amyloid A-Protein (1-12) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the effects on amyloid formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.
Major Products
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with reduced thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Amyloid A-Protein (1-12) has numerous applications in scientific research:
Chemistry: Studying the peptide’s chemical properties and reactions to understand its behavior in different environments.
Biology: Investigating the role of Amyloid A-Protein (1-12) in amyloid fibril formation and its implications in cellular processes.
Medicine: Exploring the peptide’s involvement in diseases like Alzheimer’s and systemic amyloidosis to develop potential therapeutic strategies.
Industry: Utilizing the peptide in the development of diagnostic tools and assays for detecting amyloid-related diseases.
Mechanism of Action
The mechanism of action of Amyloid A-Protein (1-12) involves its ability to self-assemble into amyloid fibrils. This process is driven by the peptide’s propensity to adopt a β-sheet conformation, which facilitates the formation of stable, insoluble fibrils. The molecular targets and pathways involved include:
Protein-Protein Interactions: The peptide interacts with other amyloidogenic proteins, promoting fibril formation.
Cellular Pathways: The presence of amyloid fibrils can disrupt cellular homeostasis, leading to cell death and tissue damage.
Comparison with Similar Compounds
Similar Compounds
Amyloid Beta (1-42): A longer peptide fragment associated with Alzheimer’s disease.
Alpha-Synuclein: A protein linked to Parkinson’s disease.
Tau Protein: Involved in neurofibrillary tangles in Alzheimer’s disease.
Uniqueness
Amyloid A-Protein (1-12) is unique due to its specific sequence and role in the early stages of amyloid fibril formation. Unlike longer amyloidogenic peptides, Amyloid A-Protein (1-12) provides insights into the initial steps of fibril assembly, making it a valuable tool for studying the mechanisms underlying amyloid-related diseases.
Properties
Molecular Formula |
C61H85N17O23 |
|---|---|
Molecular Weight |
1424.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H85N17O23/c1-29(2)49(60(100)101)78-55(95)38(16-18-46(84)85)73-56(96)39(21-32-11-13-34(80)14-12-32)70-44(81)26-67-52(92)43(27-79)77-59(99)42(24-48(88)89)76-58(98)41(22-33-25-65-28-68-33)75-53(93)36(10-7-19-66-61(63)64)72-57(97)40(20-31-8-5-4-6-9-31)74-54(94)37(15-17-45(82)83)71-50(90)30(3)69-51(91)35(62)23-47(86)87/h4-6,8-9,11-14,25,28-30,35-43,49,79-80H,7,10,15-24,26-27,62H2,1-3H3,(H,65,68)(H,67,92)(H,69,91)(H,70,81)(H,71,90)(H,72,97)(H,73,96)(H,74,94)(H,75,93)(H,76,98)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101)(H4,63,64,66)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-/m0/s1 |
InChI Key |
PGDMZNKMGSIEOT-ZAHQXZHISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



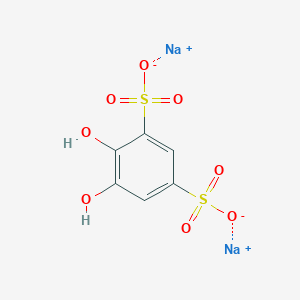
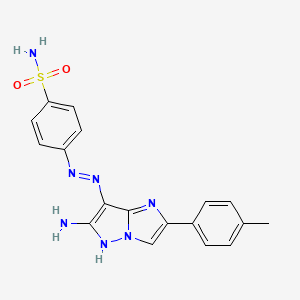


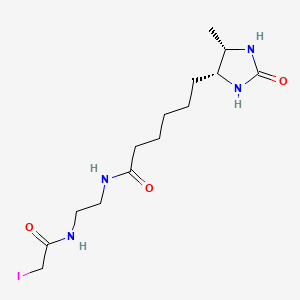
![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
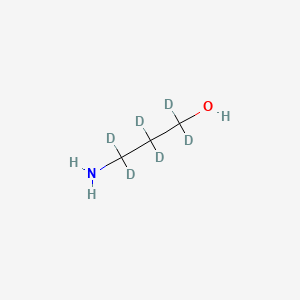

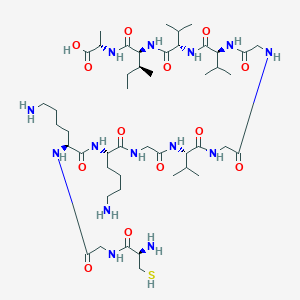

![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12396038.png)
